
3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of iodine and sulfur atoms in the structure of this compound adds to its chemical reactivity and potential utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and ethyl iodide.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzamide with ethyl iodide in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a sulfur source, such as elemental sulfur or thiourea, to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Substitution Reactions: The iodine atom in 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction: The thioxo group can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiols or thioethers.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the ethyl group, which can influence its chemical properties and applications.
3-ethyl-6-iodoquinazolin-4(1H)-one:
Uniqueness
The presence of both the ethyl and iodine substituents, along with the thioxo group, makes 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one unique
属性
CAS 编号 |
111631-31-3 |
|---|---|
分子式 |
C10H9IN2OS |
分子量 |
332.16 g/mol |
IUPAC 名称 |
3-ethyl-6-iodo-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C10H9IN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) |
InChI 键 |
SJQXHVYZTGTKQG-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=C(C=CC(=C2)I)NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


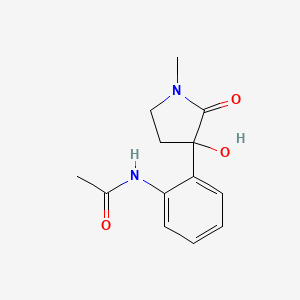
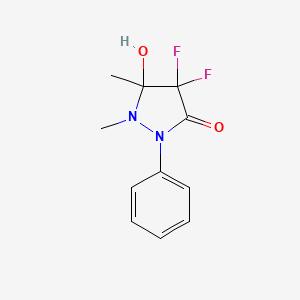
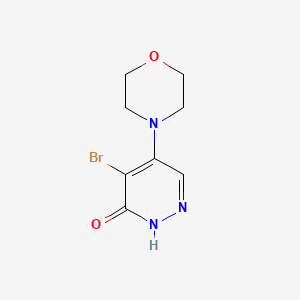
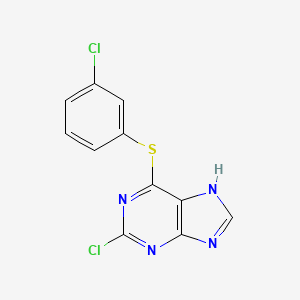
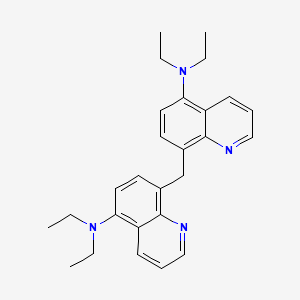
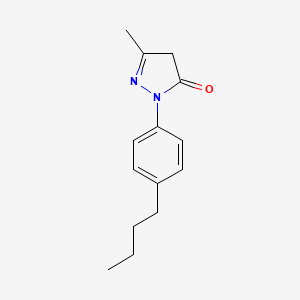

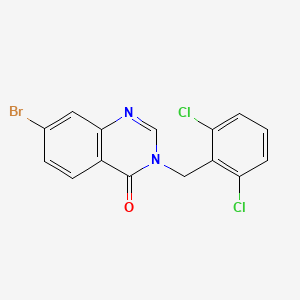
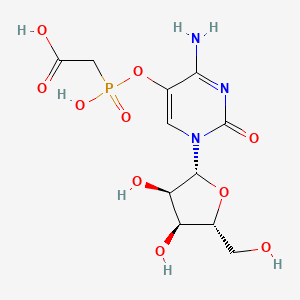
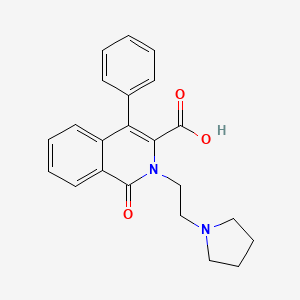
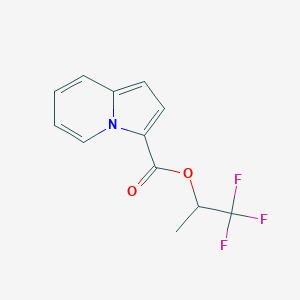
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
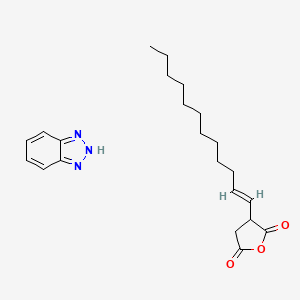
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
